Synthesis and Characterization of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid: A Technical Guide
Synthesis and Characterization of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis
The most plausible and widely employed method for the synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids is the catalytic hydrogenation of the corresponding benzofuran-2-carboxylic acid precursor.[1] This approach offers a direct and generally high-yielding route to the desired saturated heterocyclic system.
Proposed Synthetic Workflow
The proposed synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid involves a two-step process, starting from commercially available 2-hydroxy-5-methoxybenzaldehyde. The first step is the synthesis of the intermediate, 5-methoxybenzofuran-2-carboxylic acid, followed by its catalytic hydrogenation.
Experimental Protocols
Step 1: Synthesis of 5-Methoxybenzofuran-2-carboxylic acid
This procedure is adapted from a known synthesis of the precursor molecule.[2]
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Dissolve 2-Hydroxy-5-methoxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in dimethylformamide (DMF).
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Cool the mixture in an ice bath and add ethyl bromoacetate (1 equivalent) dropwise.
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After the addition, stir the reaction at 0°C for 30 minutes, then heat at 60°C for 12 hours.
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Pour the reaction mixture into ice water and collect the precipitated solid by filtration.
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Dissolve the solid in dioxane and add a 1N sodium hydroxide solution.
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Stir the mixture at room temperature for 2 hours.
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Remove the dioxane by evaporation and pour the residue into ice water.
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Wash the aqueous solution with diethyl ether and dichloromethane.
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Acidify the aqueous layer to pH 2 with a suitable acid to precipitate the product.
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Collect the solid by filtration to yield 5-methoxybenzofuran-2-carboxylic acid.
Step 2: Synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid (Proposed Method)
This proposed method is based on the established catalytic hydrogenation of benzofuran-2-carboxylic acid.[2]
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Dissolve 5-methoxybenzofuran-2-carboxylic acid (1 equivalent) in a suitable solvent such as ethyl acetate.
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Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).
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Pressurize the reaction vessel with hydrogen gas (e.g., 65-70 psi).
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
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Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
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Evaporate the solvent from the filtrate under reduced pressure.
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Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate-hexane) to obtain pure 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid.
Characterization
As no experimental data for 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is available, the following characterization data is predicted based on the known spectral properties of the parent 2,3-dihydrobenzofuran-2-carboxylic acid[2] and other substituted dihydrobenzofuran derivatives.[3]
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 110-130 °C |
Spectroscopic Data (Predicted)
1H NMR (Proton Nuclear Magnetic Resonance)
The predicted 1H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic, dihydrofuran, and methoxy protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Broad Singlet | 1H | -COOH |
| ~6.7-7.0 | Multiplet | 3H | Aromatic protons |
| ~5.2 | Doublet of Doublets | 1H | H-2 |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~3.6 | Doublet of Doublets | 1H | H-3a |
| ~3.4 | Doublet of Doublets | 1H | H-3b |
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted 13C NMR spectrum would display signals corresponding to the carbonyl, aromatic, and aliphatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~155 | C-5 |
| ~153 | C-7a |
| ~115 | Aromatic CH |
| ~112 | Aromatic CH |
| ~110 | Aromatic CH |
| ~109 | C-3a |
| ~80 | C-2 |
| ~56 | -OCH₃ |
| ~30 | C-3 |
FTIR (Fourier-Transform Infrared) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the ether linkages.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1210 | Strong | C-O stretch (carboxylic acid) |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular Ion) |
| 149 | [M - COOH]⁺ |
| 121 | [M - COOH - CO]⁺ |
Biological Context and Potential Applications
Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been investigated for their potent and subtype-selective agonistic activity towards peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[1] PPARs are nuclear hormone receptors that play a crucial role in the regulation of lipid and glucose metabolism.[4][5] Agonists of PPARα are used clinically as hypolipidemic agents.
Additionally, various benzofuran and dihydrobenzofuran derivatives have demonstrated potential as anticancer agents, acting through mechanisms that can include the inhibition of NF-κB activity.[6][7][8]
PPARα Signaling Pathway
The activation of PPARα by a ligand, such as a dihydrobenzofuran derivative, initiates a signaling cascade that leads to the regulation of target genes involved in lipid metabolism.
The potential of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid as a PPARα agonist or as an anticancer agent warrants further investigation, building upon the established bioactivity of its structural analogs. This technical guide provides a foundational framework for its synthesis and characterization to facilitate such research endeavors.
References
- 1. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 2. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
